molecular formula C20H19BrF3NO B2692713 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane CAS No. 295787-39-2

2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane

Cat. No. B2692713
CAS RN: 295787-39-2
M. Wt: 426.277
InChI Key: SEUPHXGFZPGUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is a common structural motif in many bioactive compounds .


Molecular Structure Analysis

The molecular formula of this compound is C20H19BrF3NO, indicating that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) . The presence of a bromine atom and a trifluoromethyl group (-CF3) suggests that this compound might have interesting reactivity and properties.

Scientific Research Applications

Synthesis of Novel Epibatidine Analogues

One study highlights the use of neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which allows for nucleophilic substitution at the 7-position by various nucleophiles. This process enables the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, including syn-and anti-isoepiboxidine, through conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring. The study demonstrates a successful base-induced epimerization process, highlighting the compound's potential in creating structurally diverse analogues with possible pharmacological applications (Malpass & White, 2004).

Intramolecular Reactions in Carbohydrates

Another research application involves the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates. This methodology provides a novel approach for the selective oxidation of specific carbons within the carbohydrate skeleton, showcasing the compound's utility in complex molecule synthesis and modification (Francisco, Herrera, & Suárez, 2003).

Advanced Building Blocks for Drug Discovery

A rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes, presenting these molecules as attractive building blocks for drug discovery. This method, utilizing common chemicals through intramolecular photochemical cyclization, signifies the compound's role in facilitating efficient and versatile synthetic routes for the generation of novel drug candidates (Denisenko et al., 2017).

Future Directions

The future research on this compound could involve studying its synthesis, reactivity, properties, and potential applications. Given its complex structure, it might have interesting biological activity or could serve as a useful building block in organic synthesis .

properties

IUPAC Name

2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrF3NO/c21-18-14-9-17(26-16-8-4-7-15(10-16)20(22,23)24)19(18)25(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,17-19H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPHXGFZPGUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(C1OC3=CC=CC(=C3)C(F)(F)F)C2Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane

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